molecular formula C17H16ClN3O4 B2504310 4-[4-(4-Chlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid CAS No. 478246-45-6

4-[4-(4-Chlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid

Cat. No. B2504310
CAS RN: 478246-45-6
M. Wt: 361.78
InChI Key: INNGSPPTVLBOGQ-UHFFFAOYSA-N
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Description

The compound "4-[4-(4-Chlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid" is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds that include chlorophenyl piperazine moieties and nitrobenzenecarboxylic acid derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and their intriguing chemical properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions including alkylation, acidulation, reduction of nitro groups, and crystallization processes. For instance, 1-(2,3-dichlorophenyl)piperazine is synthesized from dichloro-nitrobenzene and piperazine through a series of reactions with a total yield of 48.2% . Similarly, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate is synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of related compounds are confirmed using techniques such as IR, 1H-NMR, and single-crystal X-ray diffraction studies . The geometrical parameters obtained from these studies are often in agreement with those calculated using computational methods like DFT, which suggests that similar methods could be used to analyze the molecular structure of "this compound".

Chemical Reactions Analysis

The chemical reactivity of related compounds involves interactions with various reagents and the formation of new bonds. For example, 4,6-Dichloro-5-nitrobenzofuroxan reacts with aromatic and heterocyclic amines to give substitution products . Piperazine, a moiety present in the compound of interest, is known to undergo arylation reactions, which could be relevant for the chemical reactions analysis of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include the analysis of vibrational wavenumbers, hyperpolarizability, HOMO and LUMO energies, and molecular electrostatic potential (MEP). These properties are determined using various spectroscopic and computational methods . The stability of molecules is often analyzed using NBO analysis, which provides insights into hyper-conjugative interactions and charge delocalization . These techniques could be applied to "this compound" to understand its properties.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis Techniques : Studies have focused on synthesizing related compounds, such as 1-(2,3-dichlorophenyl)piperazine, utilizing methods like alkylation, acidulation, and reduction of nitro groups. The total yield of these processes is noted, and structural confirmation is achieved through IR and 1H-NMR techniques (Z. Quan, 2006); (Li Ning-wei, 2006).

  • Pharmaceutical Intermediates : Research has revealed the compound as a pharmaceutical intermediate, with variations synthesized for different applications, including antibacterial agents (J. Matsumoto et al., 1984).

Anticancer and Antituberculosis Studies

  • Anticancer Properties : Compounds like [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have been synthesized and tested for anticancer activities, showing significant effects against specific cancer cell lines (S. Mallikarjuna et al., 2014).

  • Antituberculosis Activity : The same derivatives also demonstrated notable antituberculosis activity, indicating the compound's potential in treating this infectious disease (S. Mallikarjuna et al., 2014).

Antimicrobial Applications

  • Antimicrobial Activities : Derivatives like triazole compounds have been synthesized and screened for antimicrobial properties, with some showing good or moderate activity against various microorganisms (H. Bektaş et al., 2007).

Structural and Mechanistic Studies

  • Crystal Structure Analysis : Research has been conducted to understand the crystal structure of related compounds, which is crucial for predicting and enhancing their pharmacological effects (C. Kavitha et al., 2014).

  • Reaction Kinetics : Studies on reaction kinetics and mechanisms for compounds like chlorophenyl 4-nitrophenyl thionocarbonates with alicyclic amines have been performed to understand their chemical behavior (E. Castro et al., 2001).

properties

IUPAC Name

4-[4-(4-chlorophenyl)piperazin-1-yl]-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4/c18-13-2-4-14(5-3-13)19-7-9-20(10-8-19)15-6-1-12(17(22)23)11-16(15)21(24)25/h1-6,11H,7-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNGSPPTVLBOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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